molecular formula C13H13NO2 B8449317 Ethyl 1-phenyl-3-pyrrolecarboxylate

Ethyl 1-phenyl-3-pyrrolecarboxylate

Cat. No. B8449317
M. Wt: 215.25 g/mol
InChI Key: RGCDLODOMPIIGU-UHFFFAOYSA-N
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Patent
US06713634B2

Procedure details

From 2.69 g (15 mmol) of N-formyl-N-phenylglycine, 5.47 g (55.8 mmol) of ethyl propiolate and 15 ml of acetic anhydride, 2.894 g of the title compound were obtained in a similar manner as in Referential Example 3 (yield: 89.6%).
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
5.47 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:4][C:5](O)=O)=O.[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[C:15]#C.C(OC(=O)C)(=O)C>>[C:8]1([N:3]2[CH:4]=[CH:5][C:15]([C:14]([O:18][CH2:19][CH3:20])=[O:17])=[CH:1]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
2.69 g
Type
reactant
Smiles
C(=O)N(CC(=O)O)C1=CC=CC=C1
Step Two
Name
Quantity
5.47 g
Type
reactant
Smiles
C(C#C)(=O)OCC
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=C(C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.894 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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